(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione
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Overview
Description
(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione is a chemical compound with the molecular formula C14H13NO3 It is known for its unique structure, which includes a pyran ring fused with a methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione typically involves the condensation of 3-methylaniline with a suitable pyran-2,4-dione derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methylanilino group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-[(3-chloroanilino)methylidene]pyran-2,4-dione
- 6-Methyl-3-[(3-bromoanilino)methylidene]pyran-2,4-dione
- 6-Methyl-3-[(3-fluoroanilino)methylidene]pyran-2,4-dione
Uniqueness
(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione is unique due to its specific substitution pattern and the presence of the methylanilino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(3-methylphenyl)iminomethyl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-4-3-5-11(6-9)15-8-12-13(16)7-10(2)18-14(12)17/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWCGUDNVRARSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C=C(OC2=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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